2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide
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Description
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide typically involves multiple steps. One common method includes the use of lithium hydride (LiH) as a base and catalyst. The reaction mixture is stirred at 25°C for about 30 minutes . This process ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and safety. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHDZVMUSKFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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